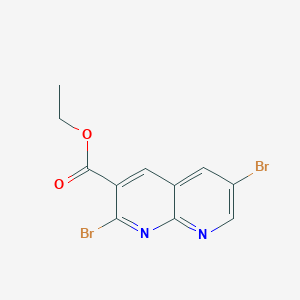

Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate

Description

Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate is a halogenated 1,8-naphthyridine derivative characterized by bromine substitutions at the 2- and 6-positions and an ethyl ester group at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing antimicrobial and anti-inflammatory agents. Its bromine substituents enhance electrophilic reactivity, making it a versatile scaffold for further functionalization .

Properties

IUPAC Name |

ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)8-4-6-3-7(12)5-14-10(6)15-9(8)13/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEJNHKATBMRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CN=C2N=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Pyridine Derivatives

One primary approach to synthesize 2,6-disubstituted 1,8-naphthyridines, including the dibromo derivative, is through the cyclization of appropriately substituted pyridine precursors . This method involves constructing the bicyclic 1,8-naphthyridine scaffold by forming new bonds between pyridine rings or within a substituted pyridine molecule.

For example, cyclization of pyridine derivatives bearing functional groups at positions that correspond to the future 2 and 6 positions of the naphthyridine ring can be promoted under basic or acidic conditions, often using sodium ethoxide or other alkoxides in refluxing ethanol or similar solvents.

Bromination at the 2 and 6 positions can be introduced either before or after ring closure, depending on the stability and reactivity of intermediates.

Bromination Strategies

Selective bromination is critical for introducing bromine atoms at the 2 and 6 positions of the 1,8-naphthyridine ring:

Direct bromination of the naphthyridine ring using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions can yield the dibromo derivative. The regioselectivity is influenced by electronic and steric effects of substituents, with the 2 and 6 positions being activated due to the nitrogen atoms in the ring.

Alternatively, brominated pyridine precursors can be used in the cyclization step, ensuring the bromine atoms are already in place before ring closure.

Representative Synthesis Example

A representative synthetic sequence based on literature can be summarized as:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of pyridine precursor with ester and amino groups | Starting materials: 2-aminonicotinaldehyde, ethyl benzoyl acetate, base catalyst (piperidine) in methanol | ~85% | Forms intermediate pyridine derivative |

| 2 | Cyclization to 1,8-naphthyridine core | Thermal cyclization in diphenyl ether or similar high-boiling solvent | ~85% | Formation of naphthyridine ring |

| 3 | Bromination at 2,6 positions | Bromine or NBS in controlled solvent and temperature | Variable (60-80%) | Selective dibromination |

| 4 | Purification and characterization | Chromatography, recrystallization | - | Final product isolation |

This approach aligns with the synthetic methods described for related 1,8-naphthyridine carboxylates.

Reaction Conditions and Optimization

Solvents: Ethanol, methanol, diphenyl ether, and other polar aprotic solvents are commonly used depending on the step.

Temperature: Cyclization often requires reflux or elevated temperatures (150–180 °C) for several hours to ensure ring closure.

Catalysts: Bases such as sodium ethoxide or piperidine facilitate cyclization and condensation reactions.

Bromination: Conducted at low to moderate temperatures to avoid over-bromination or decomposition.

Analytical and Research Data

Comparative Perspectives from Literature

The cyclization of β-keto esters with amino pyridine derivatives is a widely employed route for synthesizing 1,8-naphthyridine carboxylates, with yields typically exceeding 80% for the ring closure step.

Bromination selectivity is enhanced by pre-installing electron-withdrawing groups such as esters that direct electrophilic substitution to the 2 and 6 positions.

Alternative methods involving metal-catalyzed coupling reactions (e.g., palladium-catalyzed cross-coupling) have been explored but are less common for this specific compound due to the efficiency of classical cyclization and bromination routes.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization of pyridine derivatives | Sodium ethoxide, ethanol, reflux | High yield, straightforward | Requires precise precursor synthesis |

| Direct bromination | Bromine or NBS, controlled temperature | Selective dibromination | Potential for over-bromination |

| Esterification | Ethanol, acid catalyst | Efficient ester introduction | Sensitive to reaction conditions |

| Metal-catalyzed coupling | Pd catalysts, alkyl halides | Versatile, mild conditions | More complex, costly catalysts |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at positions 2 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, metal catalysts, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and photochemical properties .

Scientific Research Applications

Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.

Mechanism of Action

The mechanism of action of ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of bacterial cell processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of 1,8-Naphthyridine Derivatives

- Halogen Effects : Bromine in the target compound provides greater steric bulk and polarizability compared to chloro or fluoro derivatives, influencing binding affinity in biological targets .

- Core Saturation : Fully saturated derivatives (e.g., decahydro-1,6-naphthyridines) exhibit distinct conformational rigidity, altering pharmacokinetic properties compared to aromatic analogs .

Biological Activity

Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by various research findings.

Overview of this compound

The compound is characterized by:

- Structure : Contains two bromine atoms at positions 2 and 6 and an ethyl ester group at position 3 of the naphthyridine core.

- Chemical Properties : Exhibits reactivity through substitution, oxidation, and coupling reactions, leading to a variety of derivatives with potential biological activities .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound can inhibit bacterial growth effectively at relatively low concentrations .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus flavus | 32 µg/mL |

The antifungal activity indicates its potential use in treating fungal infections .

Anticancer Potential

Recent studies have also explored the anticancer potential of naphthyridine derivatives. This compound has been investigated for its effects on cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may bind to bacterial enzymes, disrupting their function and leading to cell death.

- Induction of Apoptosis in Cancer Cells : By triggering apoptotic pathways in cancer cells, it can inhibit tumor growth .

Case Study 1: Antimicrobial Evaluation

A study conducted by Elkanzi et al. assessed various naphthyridine derivatives for antimicrobial activity. This compound was among the most effective compounds tested against both Gram-positive and Gram-negative bacteria. The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy .

Case Study 2: Anticancer Activity

In a preclinical study on breast cancer models, this compound demonstrated significant tumor reduction rates when administered in combination with standard chemotherapy agents. This suggests a synergistic effect that warrants further investigation into its role as an adjunct therapy in cancer treatment .

Q & A

Q. What are common synthetic routes for Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate?

The synthesis typically involves multi-step reactions starting with malonate derivatives. For example, intermediates like ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate are prepared by refluxing malonate in diphenyl ether . Subsequent bromination steps (e.g., using PBr₃ or Br₂ in controlled conditions) introduce dibromo substituents at positions 2 and 6. Cyclization under basic conditions (e.g., NaH/THF) is critical for forming the naphthyridine core . Alternative methods include coupling reactions with halogenated reagents, as seen in the synthesis of analogous 1,8-naphthyridine derivatives .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR provide evidence of substituent positions. For example, downfield shifts in aromatic protons (δ ~8.0–9.0 ppm) confirm naphthyridine ring formation, while ester carbonyl signals appear at ~167 ppm in ¹³C NMR .

- X-Ray Crystallography : SHELX software (e.g., SHELXL) refines atomic coordinates, as demonstrated in analogous compounds like ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. Displacement parameters and bond angles validate stereochemistry .

- IR Spectroscopy : Stretching frequencies for ester C=O (~1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies enable functionalization of the ester group in this compound?

The ester group can be hydrolyzed to a carboxylic acid using NaOH in ethanol/water, facilitating further derivatization (e.g., amide coupling) . For selective modifications:

- Microwave-Assisted Reactions : Hydrolysis under microwave irradiation (120°C, NaOH/1,4-dioxane) reduces reaction time while maintaining yield .

- Nucleophilic Substitution : The bromine atoms at positions 2 and 6 are reactive sites for Suzuki coupling or nucleophilic aromatic substitution, enabling introduction of piperazine, aryl, or heterocyclic groups .

Q. How do computational models predict the biological activity and drug-likeness of this compound?

In silico tools evaluate:

- ADMET Properties : Predicted solubility (LogP ~2.5–3.0) and bioavailability (Lipinski’s rule compliance) guide prioritization of derivatives .

- PASS Analysis : Predicts antimicrobial and anticancer potential based on structural similarity to fluoroquinolones (e.g., Enoxacin) .

- Docking Studies : Molecular docking with DNA gyrase or topoisomerase IV (targets for quinolones) assesses binding affinity, with focus on the naphthyridine core and substituent interactions .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include low solubility and polymorphism. Strategies involve:

- Solvent Screening : High-polarity solvents (DMF, DMSO) or mixed systems (THF/EtOH) improve crystal growth .

- Twinned Data Refinement : SHELXL handles twinning by refining dual-orientation models, crucial for high-resolution datasets .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies stable polymorphs, ensuring reproducibility in crystallographic studies .

Q. How do electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

Bromine’s strong electron-withdrawing effect activates the naphthyridine ring for palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination). However, steric hindrance at positions 2 and 6 may limit reactivity, necessitating bulky ligands (e.g., XPhos) or elevated temperatures . Contrastingly, bromine can deactivate the ring toward electrophilic substitution, directing reactions to the 5- or 7-positions .

Data Contradictions and Resolution

- Synthetic Yields : Variations in cyclization yields (27–85%) across studies highlight sensitivity to reaction conditions (e.g., solvent purity, catalyst load) . Reproducibility requires strict control of anhydrous conditions and inert atmospheres.

- Biological Activity : While PASS analysis predicts broad-spectrum activity, in vitro assays may show narrower efficacy due to membrane permeability issues. This discrepancy underscores the need for experimental validation .

Methodological Best Practices

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates pure product, with TLC monitoring (CHCl₃/MeOH 4:1) .

- Scale-Up : Flow chemistry systems mitigate exothermic risks in bromination steps, improving safety and yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.